molecular formula C17H22FNO6 B134620 Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate CAS No. 853759-47-4

Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate

Cat. No. B134620
M. Wt: 355.4 g/mol
InChI Key: WWHSTYSOUUZDEM-GHXNOFRVSA-N
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Description

This involves identifying the compound’s chemical formula, molecular weight, and structural formula.



Synthesis Analysis

Researchers would look at how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the reaction.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances, and what products are formed.



Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility, and other physical and chemical properties.


Safety And Hazards

Researchers would look at whether the compound is toxic or hazardous, and what safety precautions need to be taken when handling it.


Future Directions

Based on the results of their analysis, researchers might suggest further studies that could be done, or potential applications for the compound.


Please consult with a professional chemist or a relevant expert for accurate information.


properties

IUPAC Name

methyl (Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h7-9H,1-6H3,(H,19,21)/b12-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHSTYSOUUZDEM-GHXNOFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=CC1=CC(=C(C=C1F)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C\C1=CC(=C(C=C1F)OC)OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459638
Record name Methyl (2Z)-2-[(tert-butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate

CAS RN

853759-47-4
Record name Methyl (2Z)-2-[(tert-butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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